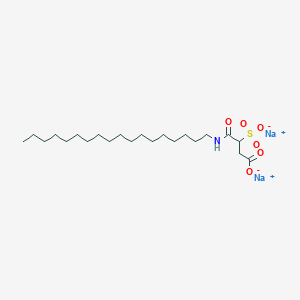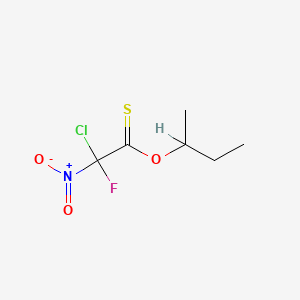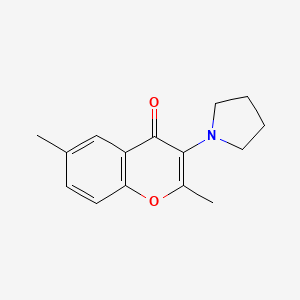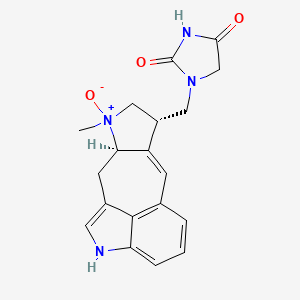
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is an organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a benzisothiazole ring substituted with a chlorine atom at the 5-position and a butanamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-chloro-2-aminobenzisothiazole with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:
Step 1: Preparation of 5-chloro-2-aminobenzisothiazole by chlorination of 2-aminobenzisothiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzisothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzisothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antidiabetic, anti-inflammatory, and neuroprotective properties.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes . The compound’s interactions with other enzymes and receptors are also being studied to understand its broader pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Contains a benzoxazole ring in addition to the benzisothiazole ring.
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Eigenschaften
CAS-Nummer |
91991-21-8 |
|---|---|
Molekularformel |
C11H11ClN2OS |
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
N-(5-chloro-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)13-11-8-6-7(12)4-5-9(8)14-16-11/h4-6H,2-3H2,1H3,(H,13,15) |
InChI-Schlüssel |
URKYUWSABNJWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



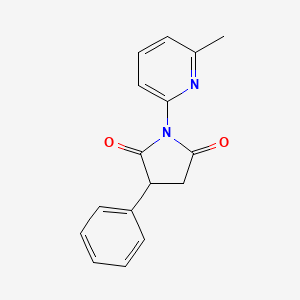

![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)


